Cas no 1235018-01-5 (N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide)

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide
- VU0631678-1
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide
- 1235018-01-5
- F5033-6873
- N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide
- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide
- AKOS024492500
-
- インチ: 1S/C15H21N3O3S/c19-15(14-3-1-2-8-16-14)17-11-12-6-9-18(10-7-12)22(20,21)13-4-5-13/h1-3,8,12-13H,4-7,9-11H2,(H,17,19)
- InChIKey: LQPJQEYZANTNPL-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(N1CCC(CNC(C2C=CC=CN=2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 323.13036271g/mol
- どういたいしつりょう: 323.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 87.8Ų
N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-6873-2μmol |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-2mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-1mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-10μmol |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-5μmol |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-3mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-5mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-10mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-15mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5033-6873-4mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |
1235018-01-5 | 4mg |
$66.0 | 2023-09-10 |
N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamideに関する追加情報
N-{1-(Cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1235018-01-5, known as N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopropane sulfonyl group attached to a piperidine ring and a pyridine carboxamide moiety. These structural elements contribute to its potential as a drug candidate, particularly in the development of novel therapeutic agents.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design due to their unique electronic and steric properties. The integration of a cyclopropanesulfonyl group into the structure of this compound enhances its stability and bioavailability, making it a promising candidate for various therapeutic applications. Additionally, the piperidine ring provides a rigid framework that can be further modified to optimize pharmacokinetic properties.
The pyridine carboxamide moiety is another critical feature of this compound. Pyridine derivatives are well-known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in drug discovery. The carboxamide group further enhances the molecule's ability to form hydrogen bonds, which is crucial for its binding affinity to target proteins.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as an inhibitor of specific enzyme targets. For instance, studies have demonstrated that N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide exhibits potent inhibitory activity against certain kinases, which are key players in various disease pathways, including cancer and inflammatory disorders.
The development of this compound also involves advanced synthetic methodologies. Researchers have employed multi-component reactions and catalytic processes to achieve high yields and selectivity in its synthesis. These methods not only ensure the scalability of production but also pave the way for further structural modifications to enhance its therapeutic potential.
In terms of pharmacokinetics, this compound has shown favorable properties such as good absorption and moderate clearance rates. These characteristics are essential for its potential use as an orally administered drug. Furthermore, preclinical studies have indicated that it demonstrates low toxicity profiles, which is a critical factor in drug development.
The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with its target proteins. Molecular docking studies have revealed that the cyclopropanesulfonyl group plays a pivotal role in stabilizing the binding mode through hydrophobic interactions, while the pyridine carboxamide moiety contributes significantly to hydrogen bonding networks.
Looking ahead, the development of N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide holds great promise for advancing novel therapeutic strategies. Its unique combination of structural features and favorable pharmacokinetic properties positions it as a strong candidate for further clinical evaluation.
In conclusion, this compound represents a significant advancement in medicinal chemistry, offering new possibilities for the treatment of various diseases. As research continues to uncover its full potential, it is likely to play a pivotal role in shaping future drug discovery efforts.
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